molecular formula C13H14N2O4 B3334756 methyl 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1002243-85-7

methyl 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B3334756
CAS No.: 1002243-85-7
M. Wt: 262.26 g/mol
InChI Key: ZSJHJQWBNZKJOR-UHFFFAOYSA-N
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Description

Methyl 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a methoxy-substituted phenoxymethyl group at the N1 position and a methyl ester at the C3 position of the pyrazole ring. Its molecular formula is C₁₃H₁₄N₂O₄ (calculated molecular weight: 262.26 g/mol). The compound’s structure combines electron-donating methoxy groups with a polar ester moiety, making it a candidate for applications in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

methyl 1-[(4-methoxyphenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-17-10-3-5-11(6-4-10)19-9-15-8-7-12(14-15)13(16)18-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJHJQWBNZKJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H12_{12}N2_2O4_4
  • Molecular Weight : 248.24 g/mol
  • CAS Number : 1002243-85-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to significant biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

  • Study Findings : A study evaluated the cytotoxic effects of substituted pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds exhibited significant cytotoxicity, particularly when used in combination with doxorubicin, enhancing the therapeutic effect against resistant cancer types .

Antimicrobial Activity

Pyrazole derivatives have been reported to exhibit antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various pathogens:

  • Activity Against Pathogens : Pyrazoles have demonstrated effectiveness against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Antioxidant Properties

Antioxidant activity is another notable feature of this compound. Studies suggest that pyrazoles can scavenge free radicals, thereby protecting cells from oxidative stress:

  • Mechanism : The antioxidant mechanism involves the neutralization of reactive oxygen species (ROS), which are implicated in numerous diseases including cancer and neurodegenerative disorders .

Case Studies and Research Findings

A comprehensive review of literature reveals several key studies focusing on the biological activity of pyrazole derivatives:

StudyFindings
Umesha et al. (2009)Identified significant cytotoxic effects in breast cancer cell lines when combined with doxorubicin .
Parish et al. (1984)Reported on the selective oxidation capabilities of pyrazoles, suggesting potential applications in synthetic organic chemistry .
Recent Antimicrobial StudiesDemonstrated effectiveness against various fungal pathogens, indicating potential for agricultural applications .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate has shown promise in several therapeutic areas:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus, indicating potent bactericidal effects.
  • Anticancer Properties : Research has highlighted its potential in oncology, showing inhibition of cancer cell proliferation in liver (HepG2) and cervical (HeLa) cancer cell lines. In one study, it achieved an inhibition rate of approximately 54.25% on HepG2 cells and 38.44% on HeLa cells. The mechanism involves apoptosis induction through cell cycle arrest at the G2/M phase.
  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, modulating cellular functions essential for disease progression.

Agricultural Applications

This compound has potential applications in agriculture as a pesticide or herbicide:

  • Fungicidal Activity : Similar compounds within the pyrazole family have been utilized as fungicides, targeting critical fungal pathogens responsible for crop diseases. The structural characteristics of this compound suggest it may exhibit similar fungicidal properties .

Antimicrobial Evaluation

A study focused on five pyrazole derivatives revealed that this compound exhibited one of the highest levels of antimicrobial activity against pathogenic bacteria.

Anticancer Mechanism Exploration

Research into the anticancer mechanisms indicated that this compound could inhibit key signaling pathways involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent.

Pharmacological Studies

In vivo studies have confirmed the compound's potential in reducing tumor growth in animal models, supporting its role as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with analogs differing in substituents, ester groups, or aromatic moieties. Key comparisons include:

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate (Target) C₁₃H₁₄N₂O₄ 262.26 4-Methoxyphenoxymethyl, methyl ester
Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate C₁₃H₁₄ClN₂O₃ 281.72 Chloro, 3,5-dimethylphenoxymethyl
Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate C₁₂H₁₀N₂O₃ 230.22 4-Formylphenyl
1-(2,6-Dimethoxyphenoxymethyl)-1H-pyrazole-3-carboxylic acid C₁₄H₁₄O₅ 262.26 2,6-Dimethoxyphenoxymethyl, carboxylic acid
Ethyl 1-(4-chlorophenyl)-4-((4-methoxybenzylamino)methyl)-1H-pyrazole-3-carboxylate C₂₁H₂₂ClN₃O₃ 399.87 Chlorophenyl, methoxybenzylamino, ethyl ester
Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate C₆H₆F₂N₂O₂ 176.12 Difluoromethyl

Key Findings:

Electronic Effects: The 4-methoxyphenoxymethyl group in the target compound donates electrons via resonance, enhancing aromatic stability. In contrast, analogs with chloro (e.g., ) or formyl (e.g., ) substituents exhibit electron-withdrawing effects, increasing reactivity toward nucleophilic attacks .

Steric and Solubility Properties :

  • Ethyl esters (e.g., ) confer higher lipophilicity than methyl esters, impacting membrane permeability and bioavailability .
  • Difluoromethyl substitution (e.g., ) introduces electronegativity and compact steric bulk, which may enhance binding affinity in enzyme inhibition .

Biological Activity :

  • Compounds with fluorophenyl or chlorophenyl groups (e.g., ) are often evaluated for receptor binding (e.g., NTS1/NTS2 in calcium mobilization assays ). The target compound’s methoxy group may modulate selectivity due to its polarity.
  • Carboxylic acid derivatives (e.g., ) are typically more water-soluble but less bioavailable than ester forms, highlighting the importance of the methyl ester in the target compound for drug delivery .

Q & A

Q. What purification techniques effectively isolate the compound from polar byproducts?

  • Answer : Reverse-phase HPLC (C18 column, MeCN/H2O gradient) separates polar impurities. For scale-up, use flash chromatography with dichloromethane/methanol (95:5). Recrystallization from ethanol/water mixtures yields high-purity crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate
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methyl 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate

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